molecular formula C12H14N6 B498862 N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE

N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE

Cat. No.: B498862
M. Wt: 242.28g/mol
InChI Key: UFFYSOSACZOPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is a compound that belongs to the class of heterocyclic compounds It contains a benzimidazole core linked to a triazole ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multi-step synthetic routesThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or benzimidazole ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth. The triazole and benzimidazole rings can form hydrogen bonds and other interactions with biological targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
  • 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
  • 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones

Uniqueness

N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is unique due to its specific substitution pattern and the presence of both triazole and benzimidazole rings. This combination enhances its potential for forming multiple interactions with biological targets, making it a promising candidate for various applications .

Properties

Molecular Formula

C12H14N6

Molecular Weight

242.28g/mol

IUPAC Name

1-propan-2-yl-N-(1,2,4-triazol-4-yl)benzimidazol-2-amine

InChI

InChI=1S/C12H14N6/c1-9(2)18-11-6-4-3-5-10(11)15-12(18)16-17-7-13-14-8-17/h3-9H,1-2H3,(H,15,16)

InChI Key

UFFYSOSACZOPIY-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2N=C1NN3C=NN=C3

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NN3C=NN=C3

Origin of Product

United States

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